An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diethylbenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diethylbenzene (o-diethylbenzene) is an aromatic hydrocarbon characterized by a benzene ring substituted with two ethyl groups at adjacent positions.[1][2] It is a colorless liquid with a characteristic aromatic odor.[1][3] This compound and its isomers are significant as intermediates in the synthesis of other organic compounds, including divinylbenzene, and are used as solvents in various industrial applications.[1][3] A thorough understanding of its physical and chemical properties is crucial for its safe handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of the core physical and chemical characteristics of 1,2-diethylbenzene, methods for their determination, and its chemical reactivity, tailored for a scientific audience.
Physical and Chemical Properties
The physical and chemical properties of 1,2-diethylbenzene are summarized in the tables below, providing a comprehensive dataset for reference.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1][4][5] |
| CAS Number | 135-01-3 | [2][4] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Characteristic aromatic; like benzene or toluene | [1][3] |
| Density | 0.8800 g/mL at 20 °C/4 °C | [1] |
| 0.88 g/mL at 25 °C | [4][5][6] | |
| Boiling Point | 183-184 °C | [1][4][7] |
| Melting Point | -31 °C | [4][8] |
| Refractive Index | 1.502 - 1.5035 at 20 °C/D | [1][3][4] |
| Vapor Pressure | 1.05 mmHg at 25 °C | [1][7] |
| Vapor Density | 4.6 (air = 1) | [3] |
| Viscosity | 3.8 x 10⁻² Pa·s at 241.93 K | [1][3] |
| Heat of Vaporization | 5.4 x 10⁷ J/kmol at 241.93 K | [3] |
| Surface Tension | 3.6 x 10⁻² N/m at 241.93 K | [3] |
| LogP (octanol/water) | 3.72 | [1][7] |
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | 71.1 mg/L at 25 °C | [1][7] |
| Ethanol | Miscible | [1][3][9] |
| Ethyl Ether | Miscible | [1][3][9] |
| Acetone | Miscible | [1][3][9] |
| Benzene | Soluble | [6][8][10] |
| Carbon Tetrachloride | Soluble | [6][8][10] |
| DMSO | Soluble | [11] |
| Methanol | Soluble | [11] |
Safety and Hazard Properties
| Property | Value | Source(s) |
| Flash Point | 57 °C (135 °F) (Closed Cup) | [1][9][12] |
| Autoignition Temperature | 430 °C (806 °F) | [1][3] |
| UN Number | 2049 | [2] |
| Hazard Class | 3 (Flammable Liquid) | [13] |
Isomeric Context
1,2-Diethylbenzene is one of three structural isomers, the others being 1,3-diethylbenzene (meta) and 1,4-diethylbenzene (para). While they share the same molecular formula, their physical properties differ due to the varied substitution patterns on the benzene ring, which influences intermolecular forces and molecular symmetry.
Experimental Protocols
Standardized methods are employed to determine the physical properties of liquid organic compounds like 1,2-diethylbenzene. Below are generalized protocols for key measurements.
Boiling Point Determination (Thiele Tube Method)
This micro method is suitable for small sample volumes and provides an accurate boiling point.
Methodology:
-
Sample Preparation: A small volume (a few drops) of 1,2-diethylbenzene is placed into a small test tube (fusion tube).
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated. Convection currents ensure uniform temperature distribution.[10]
-
Observation: As the temperature rises, air trapped in the capillary tube expands and exits, creating a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges.[8]
-
Measurement: The heat source is removed. The liquid begins to cool, and the bubbling slows down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. This indicates that the vapor pressure of the sample equals the atmospheric pressure.[10]
Density Measurement (Digital Density Meter)
Standard test methods like ASTM D4052 and ASTM D7777 provide precise and rapid density measurements.[1][3][7][14]
Methodology:
-
Apparatus: A digital density meter equipped with an oscillating U-tube is used.[1]
-
Calibration: The instrument is calibrated using fluids of known density, typically dry air and pure water.
-
Sample Injection: A small volume of 1,2-diethylbenzene is introduced into the thermostatted U-tube, ensuring no air bubbles are present. This can be done manually with a syringe or using an automated injection system.[3]
-
Measurement Principle: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the mass, and therefore the density, of the liquid in the constant volume of the U-tube.[1]
-
Data Acquisition: The density is automatically calculated and displayed by the instrument's software, often with temperature correction capabilities.[7]
Solubility Determination
A qualitative and semi-quantitative assessment of solubility provides insight into the polarity and functional groups of a compound.
Methodology:
-
Water Solubility: A small, measured amount (e.g., 25 mg of solid or 0.05 mL of liquid) of 1,2-diethylbenzene is added to a test tube.[11][12]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions.[11][12]
-
Observation: After each addition, the tube is vigorously shaken. The compound is classified as soluble if a single homogeneous phase is formed. For sparingly soluble compounds, solubility is reported quantitatively (e.g., mg/L).
-
Other Solvents: The procedure is repeated with other solvents (e.g., ethanol, ether, dilute acidic or basic solutions) to build a complete solubility profile.[12]
Chemical Reactivity
The chemical behavior of 1,2-diethylbenzene is dictated by the aromatic ring and the two activating ethyl side chains. The ethyl groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution and makes the benzylic hydrogens susceptible to oxidation.
Oxidation of Alkyl Side Chains
The ethyl side chains can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄). The reaction proceeds via a benzylic radical intermediate. Since 1,2-diethylbenzene has benzylic hydrogens, both ethyl groups can be oxidized to carboxylic acid groups, ultimately yielding phthalic acid.[15]
Electrophilic Aromatic Substitution
The two ethyl groups are ortho-, para-directing and activating. However, the ortho-position between the two bulky ethyl groups is sterically hindered. Therefore, electrophilic substitution primarily occurs at positions 4 and 5 (para to one of the ethyl groups).
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) introduces a nitro group (-NO₂) onto the ring. The primary products are 4,5-dinitro-1,2-diethylbenzene and 3-nitro-1,2-diethylbenzene.[16][17]
Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), 1,2-diethylbenzene reacts with halogens (Br₂ or Cl₂) to yield halogenated products, primarily at the 4- and 5-positions.[18][19]
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst. Similar to other electrophilic substitutions, acylation will predominantly occur at the less sterically hindered 4- and 5-positions.[20][21][22]
Conclusion
1,2-Diethylbenzene is a compound with well-defined physical properties and predictable chemical reactivity based on its aromatic structure and alkyl substituents. The data and protocols presented in this guide serve as a comprehensive resource for professionals in research and development. An understanding of its isomeric relationships, reactivity in electrophilic substitution and oxidation, and the methods used to characterize it are fundamental for its effective and safe utilization in scientific and industrial contexts.
References
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
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